Boc-3-Nitro-D-phenylalanine
Description
Strategies for N-Boc Protection of Phenylalanine
The introduction of the tert-butoxycarbonyl (Boc) group onto the nitrogen atom of phenylalanine is a crucial step in peptide synthesis, preventing unwanted reactions of the amino group.
Di-tert-butyl dicarbonate (B1257347) (Boc₂O) is the most common reagent for the N-Boc protection of amino acids, including phenylalanine. vulcanchem.compreprints.org
The reaction is typically carried out under basic conditions to deprotonate the amino group, enhancing its nucleophilicity towards the electrophilic carbonyl carbons of Boc₂O. rsc.org Common bases include triethylamine (B128534) and sodium hydroxide. The choice of solvent can influence the reaction efficiency. Biphasic systems like acetone/water or THF/water are often employed. For instance, the use of triethylamine and Boc₂O in an acetone/water mixture for the protection of L-phenylalanine has been reported.
Several catalysts have been developed to improve the efficiency and selectivity of the Boc protection. Guanidine (B92328) hydrochloride has been shown to be an effective organocatalyst for the N-Boc protection of amino groups in ethanol. vulcanchem.comresearchgate.net The use of a catalytic amount of iodine under solvent-free conditions at ambient temperature also provides an efficient protocol for the protection of various amines. organic-chemistry.org Furthermore, sulfonated reduced graphene oxide has been utilized as a catalyst in metal- and solvent-free conditions. thieme-connect.com Optimization of reaction parameters such as catalyst loading and temperature can lead to high yields of the desired N-Boc protected product. thieme-connect.com
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Guanidine hydrochloride | Ethanol | 35-40 | 93 | vulcanchem.comresearchgate.net |
| Iodine | Solvent-free | Ambient | - | organic-chemistry.org |
| Sulfonated reduced graphene oxide | Solvent-free | Room Temperature | 93-94 | thieme-connect.com |
| Triethylamine | Acetone/Water | - | - | |
| Sodium Hydroxide | AcOEt | - | - |
A significant advantage of using Boc₂O is its high chemoselectivity. In the presence of other nucleophilic functional groups, such as hydroxyl groups in tyrosine or carboxyl groups, the reaction can be controlled to selectively protect the amino group. researchgate.netresearchgate.net For example, N-Boc protection of amino alcohols can be achieved without the formation of oxazolidinone byproducts. organic-chemistry.orgrsc.org This selectivity is crucial when working with multifunctional amino acids to avoid protecting group installation on unintended sites. The use of specific catalysts and reaction conditions can further enhance this chemoselectivity. researchgate.netthieme-connect.com
While Boc₂O is widely used, alternative reagents and techniques for Boc protection exist. O-tertiary-Butyl S-phenyl thiocarbonate has been employed for Boc protection under mild conditions. Another approach involves the use of stable Boc-benzotriazoles, which react with amino acids in the presence of triethylamine to yield Boc-protected amino acids. organic-chemistry.org These alternative methods can offer advantages in specific synthetic contexts, such as improved stability of the reagent or different reaction conditions.
Regioselective Nitration of Phenylalanine and its Derivatives
The introduction of a nitro group onto the aromatic ring of phenylalanine is a key step in the synthesis of Boc-3-Nitro-D-phenylalanine. The position of the nitro group is critical, and achieving regioselectivity for the meta-position (position 3) is a primary objective.
Direct nitration of phenylalanine is a common strategy. googleapis.comgoogle.com A frequently used nitrating agent is a mixture of nitric acid and sulfuric acid, often referred to as "mixed acid". googleapis.comgoogle.com However, this method can lead to a mixture of ortho, meta, and para isomers, and controlling the regioselectivity can be challenging. googleapis.comgoogle.com
Research has explored various nitrating systems to improve regioselectivity. The use of urea (B33335) nitrate (B79036) in sulfuric acid has been reported for the nitration of L-phenylalanine. researchgate.netresearchgate.net Another approach involves the use of peroxynitrite, which can lead to the formation of nitro-aromatic compounds. nih.govmdpi.com Enzymatic nitration using cytochrome P450 enzymes like TxtE has also been investigated, offering high regioselectivity for the nitration of tryptophan, a related aromatic amino acid. nih.govacs.orgcore.ac.uk While not directly applied to phenylalanine in the provided context, this highlights the potential of biocatalysis for achieving specific nitration patterns.
The nitration of phenylalanine derivatives, where the amino group is already protected, can also influence the regioselectivity of the nitration reaction. The electron-withdrawing nature of the protected amino acid moiety can direct the incoming nitro group to the meta position.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-5-4-6-10(7-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTGPXDXLMNQKK-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426508 | |
| Record name | Boc-3-Nitro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158741-21-0 | |
| Record name | Boc-3-Nitro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Boc 3 Nitro D Phenylalanine and Its Precursors
Regioselective Nitration of Phenylalanine and its Derivatives
Indirect Synthetic Routes to Incorporate the Nitro Group
Direct nitration of D-phenylalanine often leads to a mixture of ortho, meta, and para isomers, with the para-substituted product being the major component. googleapis.com To achieve the desired meta-substitution for 3-nitro-D-phenylalanine, indirect routes are typically employed. These methods often start with a precursor that already contains a directing group at the meta position or involve the synthesis of the nitrated aromatic ring prior to the attachment of the amino acid side chain.
One common strategy involves the nitration of a protected phenylalanine derivative where the activating amino group is modified to direct the incoming nitro group to the meta position. Another approach is to synthesize 3-nitrotoluene (B166867) and then elaborate the side chain to introduce the alanine (B10760859) functionality. This multi-step process, while longer, provides better control over the regioselectivity of the nitration.
A key precursor for Boc-3-Nitro-D-phenylalanine is 3-Nitro-D-phenylalanine. chemimpex.com The synthesis of this precursor can be achieved through various methods. For instance, nitration of D-phenylalanine using a mixture of fuming nitric acid and sulfuric acid can yield a mixture of nitro-isomers, from which the desired 3-nitro derivative must be separated. mdpi.com More controlled syntheses might involve starting materials where the substitution pattern is already defined. Once 3-Nitro-D-phenylalanine is obtained, the amino group is protected with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting 3-Nitro-D-phenylalanine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under basic conditions. An optimized protocol utilizes guanidine (B92328) hydrochloride as a catalyst in an ethanol/water solvent system, leading to high yields.
| Precursor | Reagents | Key Transformation |
| D-phenylalanine | Fuming HNO₃, H₂SO₄ | Nitration of the phenyl ring |
| 3-Nitro-D-phenylalanine | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., Guanidine HCl) | Protection of the α-amino group |
Chiral Synthesis and Stereochemical Control
Maintaining the D-configuration at the α-carbon is paramount during the synthesis of this compound to avoid racemization and ensure the biological activity of the final peptide.
The stereochemical integrity of the α-carbon is a critical consideration throughout the synthetic process. The introduction of the Boc protecting group onto 3-Nitro-D-phenylalanine is a key step where racemization can occur. The reaction conditions, such as the choice of base and solvent, are optimized to minimize this risk. Mild basic conditions are generally preferred.
Furthermore, in multi-step syntheses starting from achiral precursors, asymmetric synthesis techniques are employed to establish the desired D-configuration. This can involve the use of chiral auxiliaries or chiral catalysts during key bond-forming reactions. For example, asymmetric hydrogenation of a suitable prochiral precursor can generate the D-amino acid backbone with high enantioselectivity. google.com It has been demonstrated that for the synthesis of phenylalanine amides from enantiopure Boc-phenylalanine derivatives, using specific coupling reagents like T3P (n-propanephosphonic acid anhydride) under controlled temperature conditions (0 °C) can result in products with enantiomeric excess (ee) values higher than 99%, indicating minimal racemization. nih.gov
The enantiomeric purity of this compound is rigorously assessed to ensure the absence of the L-enantiomer. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this purpose. scielo.brresearchgate.net
Chiral HPLC separates the D- and L-enantiomers based on their differential interactions with the chiral selector immobilized on the column. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for the separation of amino acid enantiomers. scielo.brresearchgate.net The sample is typically dissolved in a suitable mobile phase and passed through the column. The two enantiomers will have different retention times, allowing for their quantification. The enantiomeric excess (ee) is then calculated from the peak areas of the D- and L-enantiomers in the chromatogram. For accurate detection, the amino acid may be derivatized with a fluorogenic reagent like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) to enhance sensitivity. researchgate.net
| Analytical Technique | Principle | Application |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Determination of enantiomeric purity and enantiomeric excess (ee). |
| Derivatization | Chemical modification with a reagent (e.g., NBD-F) to enhance detection. | Improves sensitivity and chromatographic behavior for HPLC analysis. |
Preservation of D-Configuration During Synthesis
Purification and Characterization Techniques in Synthesis
Following the synthesis, this compound must be purified to remove any unreacted starting materials, byproducts, and the unwanted enantiomer. The pure compound is then thoroughly characterized to confirm its chemical structure and purity.
Recrystallization is a powerful and widely used technique for purifying solid organic compounds. The crude this compound is dissolved in a hot solvent or a solvent mixture in which it is sparingly soluble at room temperature but highly soluble at elevated temperatures. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. A common solvent system for the recrystallization of this compound is an ethanol/water mixture. The choice of solvent is critical and is determined empirically to achieve the best balance of solubility and crystal formation. After crystallization, the purified solid is collected by filtration and washed with a small amount of cold solvent to remove any residual impurities.
A combination of spectroscopic techniques is used to unequivocally determine the structure of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR : The proton NMR spectrum shows characteristic signals for the protons of the Boc group (a singlet around 1.4 ppm), the α-proton, the β-protons of the phenylalanine side chain, and the protons on the nitrated aromatic ring (typically in the region of 7.5-8.5 ppm).
¹³C NMR : The carbon NMR spectrum confirms the presence of all carbon atoms in the molecule, including the carbonyl carbon of the Boc group and the carboxylic acid, the quaternary carbon of the tert-butyl group, and the carbons of the aromatic ring.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will show characteristic absorption bands for the N-H bond of the carbamate (B1207046), the C=O stretching of the Boc and carboxylic acid groups, and the asymmetric and symmetric stretching of the nitro group (NO₂).
Mass Spectrometry (MS) : Mass spectrometry determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition of the molecule with high accuracy. For this compound, a common technique is Electrospray Ionization (ESI), which would show a molecular ion peak corresponding to [M+H]⁺ at m/z 311.1.
| Spectroscopic Technique | Information Obtained |
| ¹H NMR | Number and environment of protons. |
| ¹³C NMR | Number and environment of carbon atoms. |
| IR Spectroscopy | Presence of functional groups (e.g., -NO₂, C=O, N-H). |
| Mass Spectrometry | Molecular weight and elemental composition. |
Chromatographic Purity Analysis (e.g., HPLC)
The determination of purity for synthetic amino acid derivatives like this compound is critical for their application in fields such as peptide synthesis and pharmaceutical research. chemimpex.comclearsynth.com High-Performance Liquid Chromatography (HPLC) stands as a primary and indispensable analytical technique for assessing the chemical and enantiomeric purity of these compounds. jk-sci.comkoreascience.kr This method offers high resolution, sensitivity, and reproducibility for separating the main compound from any precursors, by-products, or enantiomeric impurities. koreascience.krsigmaaldrich.com
Purity levels for commercially available this compound are typically stated as being greater than or equal to 97% or 98%, as determined by HPLC. chemimpex.comjk-sci.com The analysis generally involves reversed-phase or chiral chromatography, depending on whether the assessment is for chemical purity or enantiomeric excess.
In reversed-phase HPLC, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. For nitrophenylalanine derivatives, gradients of acetonitrile (B52724) and water are common mobile phases. koreascience.kr The addition of an acid, such as trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution. koreascience.kr Detection is often performed using an ultraviolet (UV) detector, as the nitro-substituted phenyl ring provides a strong chromophore. koreascience.kr
For assessing enantiomeric purity, chiral HPLC is the method of choice. koreascience.krresearchgate.net This technique uses a chiral stationary phase (CSP) that can interact differently with the D- and L-enantiomers, allowing for their separation. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are frequently employed for the resolution of amino acid derivatives. koreascience.kr For instance, chiral separations of related phenylalanine derivatives have been successfully achieved using columns like the Daicel Chiralcel series with mobile phases consisting of hexane (B92381) and isopropanol (B130326) mixtures. mdpi.com The successful separation of various amino acid enantiomers has been demonstrated using coated amylose tris(3,5-dimethylphenylcarbamate) derived CSPs. koreascience.kr Studies on related phenylalanine derivatives have shown that ee-values (enantiomeric excess) higher than 99% can be achieved and confirmed, indicating that synthetic and purification methods can be optimized to prevent racemization. nih.gov
Detailed findings from research on related phenylalanine derivatives illustrate typical HPLC conditions used for purity and enantiomeric analysis.
Table 1: Examples of HPLC Conditions for Purity Analysis of Phenylalanine Derivatives This table is interactive. Click on headers to sort.
| Compound Type | Column Type | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
|---|---|---|---|---|---|
| (S)-tert-Butyl N-(diphenylmethylene)-(3,5-dichlorophenyl)alaninate | Daicel Chiralcel OD-H | n-hexane/isopropanol = 95:5 | 0.5 | UV | mdpi.com |
| (S)-tert-Butyl N-(diphenylmethylene)-(3,5-difluorophenyl)alaninate | Daicel Chiralcel OD-H | n-hexane/isopropanol = 98:2 | 0.5 | UV | mdpi.com |
| NBD-derivatized α-amino acids | Chiralpak AD-H (amylose-based) | 10-20% 2-propanol/hexane + 0.1% TFA | Not Specified | UV (337 nm) & Fluorescence | koreascience.kr |
Chemical Reactivity and Derivatization of Boc 3 Nitro D Phenylalanine
Reactions of the Nitro Group
The nitro group is a key functional handle on the Boc-3-Nitro-D-phenylalanine molecule, primarily because it can be readily converted into an amino group. This transformation is fundamental for subsequent functionalization.
Reduction to Amino Phenylalanine Derivatives
The reduction of the nitro group to an amine is a common and crucial reaction, yielding Boc-3-amino-D-phenylalanine derivatives. This conversion can be achieved through several methods, including catalytic hydrogenation and chemical reduction. masterorganicchemistry.com
Catalytic hydrogenation is a widely used method for the reduction of nitro groups. masterorganicchemistry.com This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). mdpi.com The reaction is generally clean and efficient, providing the corresponding amine in high yield. For instance, the hydrogenation of a related N-Boc-3-nitro-d-phenylalanine methyl ester using 10% Pd/C as a catalyst proceeds with a 98% yield. nih.gov This method is often favored for its mild conditions and high selectivity. mdpi.com
| Reaction | Reagents & Conditions | Product | Yield |
| Reduction of Nitro Group | H₂, 10% Pd/C, EtOH, 25°C, 12 hr | 3-amino-D-phenylalanine derivative | 98% |
Alternatively, the nitro group can be reduced using chemical reducing agents. Stannous chloride (SnCl₂) in the presence of an acid, such as hydrochloric acid (HCl), is a classic and effective method for this transformation. masterorganicchemistry.com This method is particularly useful in solid-phase peptide synthesis, where the reduction of a resin-bound nitrophenylalanine residue can be carried out using SnCl₂·2H₂O in a solvent like DMF. nih.gov
| Reaction | Reagents & Conditions | Product |
| Reduction of Nitro Group | SnCl₂·2H₂O, DMF, room temperature, 24 h | 3-amino-D-phenylalanine derivative nih.gov |
Catalytic Hydrogenation (e.g., Pd/C)
Subsequent Functionalization of the Amino Group
Once the nitro group is reduced to an amino group, this new functionality can be further modified. This opens up a wide range of possibilities for creating diverse peptide analogs and other complex molecules. For example, the newly formed amino group can be acylated or coupled with other molecules. nih.gov In one instance, the free amino group on the phenylalanine side chain was reacted with succinic anhydride (B1165640) to introduce a linker, which was then used for side chain-to-side chain cyclization of a peptide. nih.gov This demonstrates how the initial nitro group serves as a masked reactive site that can be revealed and utilized at a later stage of a synthetic sequence.
Reactions Involving the Carboxyl Group
The carboxylic acid group of this compound is another key site for chemical modification, primarily for protection or for forming peptide bonds.
Esterification for Carboxyl Protection
In multi-step syntheses, it is often necessary to protect the carboxylic acid group to prevent it from participating in unwanted side reactions. Esterification is a common strategy for this purpose. For example, the carboxylic acid of N-Boc-N-methyl-3-nitro-d-phenylalanine has been converted to its methyl ester using methyl iodide (MeI) and potassium carbonate (K₂CO₃), achieving a 94% yield. nih.gov This protection allows for selective reactions at other parts of the molecule, such as the nitro group. The ester can then be hydrolyzed back to the carboxylic acid when needed. nih.gov
| Reaction | Reagents & Conditions | Product | Yield |
| Esterification | Methyl iodide (MeI), Potassium carbonate (K₂CO₃) | Methyl ester derivative | 94% nih.gov |
Amide Bond Formationbenchchem.comchemimpex.com
Amide bond formation, or peptide coupling, is a fundamental reaction for this compound, enabling its incorporation into peptide chains. chemimpex.com This process requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the amino group of another amino acid or peptide. uniurb.itluxembourg-bio.com
A variety of coupling reagents are employed to mediate the formation of the amide bond, each with its own mechanism and advantages. The choice of reagent is critical for achieving high coupling efficiency and minimizing side reactions. chemimpex.com The meta-substitution of the nitro group on the phenyl ring is designed to avoid steric hindrance during these coupling reactions, ensuring high yields. smolecule.com
Carbodiimides (DCC, DIC): Dicyclohexylcarbodiimide (DCC) was one of the first reagents used for peptide bond formation. luxembourg-bio.comsmolecule.com It activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.commdpi.com While effective, DCC can lead to the formation of an insoluble dicyclohexylurea (DCU) byproduct and can promote racemization, especially when used alone. luxembourg-bio.compeptide.com Diisopropylcarbodiimide (DIC) is often preferred in solid-phase peptide synthesis (SPPS) because its corresponding urea (B33335) byproduct is more soluble and easier to remove. peptide.com
Phosphonium Salts (HATU): O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) is a highly efficient uronium/aminium-based coupling reagent. luxembourg-bio.compeptide.com It reacts with the carboxylic acid to form an active ester that rapidly couples with the amine component. mdpi.com HATU is known for its fast reaction times and for being particularly effective in difficult couplings, often used with additives like HOAt (1-hydroxy-7-azabenzotriazole) to enhance performance and suppress racemization. peptide.commdpi.com
Phosphonic Acid Anhydrides (T3P): Propanephosphonic acid anhydride, often sold as T3P®, is recognized as a mild and efficient coupling reagent that generates easily removable, water-soluble byproducts. nih.gov It is known to cause a low degree of racemization, making it a valuable tool in stereochemically sensitive syntheses. nih.govresearchgate.net
Phosphonium-Based Reagents (DEPBT): 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is a phosphonium-type coupling reagent noted for its remarkable resistance to racemization. researchgate.net It is particularly useful for coupling amino acids where the side chain does not require protection, such as those with hydroxyl or imidazole (B134444) groups. researchgate.net Studies have demonstrated its successful use in coupling this compound to form dipeptides while retaining stereochemistry.
Table 1: Overview of Common Coupling Reagents
| Reagent Class | Example(s) | Key Features | Citations |
|---|---|---|---|
| Carbodiimides | DCC, DIC | First generation of coupling reagents; often used with additives like HOBt to prevent racemization. | luxembourg-bio.com, peptide.com |
| Uronium/Aminium Salts | HATU | High efficiency and fast reaction rates; less epimerization compared to some other reagents. | luxembourg-bio.com, peptide.com |
| Phosphonic Acid Anhydrides | T3P | Mild conditions; low racemization; water-soluble byproducts. | researchgate.net, nih.gov |
Maintaining the chiral integrity of the D-stereocenter during amide bond formation is paramount. Racemization can occur during the activation step, primarily through the formation of a 5(4H)-oxazolone intermediate, which allows for the loss of stereochemistry at the α-carbon. uniurb.itmdpi.compeptide.com Several strategies are employed to suppress this side reaction:
N-Protecting Group: The use of a carbamate-based N-protecting group, such as the Boc group, is a key strategy. The electronic nature of the carbamate (B1207046) reduces the likelihood of oxazolone (B7731731) formation compared to other types of protecting groups. uniurb.itresearchgate.net
Coupling Additives: The addition of nucleophilic auxiliaries like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative HOAt is a standard practice, especially when using carbodiimides. uniurb.itluxembourg-bio.com These additives react with the activated O-acylisourea intermediate to form an active ester, which is less prone to racemization than the O-acylisourea itself. luxembourg-bio.compeptide.com
Reagent Selection: Choosing coupling reagents that are inherently less likely to cause racemization is a direct approach. Reagents such as DEPBT and T3P have been specifically developed and are used for their ability to facilitate amide bond formation with minimal epimerization. nih.govresearchgate.net Studies confirm that using these reagents allows for the synthesis of derivatives from enantiopure Boc-phenylalanine with ee-values (enantiomeric excess) greater than 99%. nih.gov
Coupling Reagents (e.g., DCC, HATU, T3P, DEPBT)
Reactions Involving the Boc Protecting Groupbenchchem.compeptide.com
The tert-butyloxycarbonyl (Boc) group serves as a temporary shield for the α-amino group, preventing it from undergoing unwanted reactions during synthesis. peptide.com Its removal is a critical step that must be selective and high-yielding.
The Boc group is designed to be labile under acidic conditions. The most common method for its removal is treatment with a moderate acid, typically trifluoroacetic acid (TFA), often in a solution with dichloromethane (B109758) (DCM). peptide.comfiveable.me This deprotection step is crucial in solid-phase peptide synthesis (SPPS) to expose the free amino group, making it available for coupling with the next amino acid in the sequence. fiveable.me
The mechanism involves the formation of a tert-butyl cation, which is a reactive electrophile. peptide.com To prevent this cation from reacting with sensitive amino acid side chains (such as methionine or tryptophan), "scavenger" nucleophiles like dithioethane are often added to the deprotection solution. peptide.com Alternative deprotection reagents include 4 M hydrogen chloride (HCl) in an anhydrous solvent like dioxane, which can also achieve fast and efficient removal of the Boc group. researchgate.net
In the synthesis of complex peptides, multiple protecting groups are often required to mask various reactive side chains. biosynth.com An orthogonal protection strategy is one where each class of protecting group can be removed under specific conditions without affecting the others. biosynth.comiris-biotech.de This allows for the sequential and selective unmasking of functional groups. iris-biotech.de
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classic example of a "quasi-orthogonal" system. peptide.combiosynth.com In this scheme:
The temporary Nα-Boc group is removed with moderate acid (e.g., 50% TFA in DCM). peptide.com
More stable, "permanent" side-chain protecting groups, such as benzyl (B1604629) (Bzl) ethers and esters, remain intact under these conditions. These groups require treatment with very strong acids like hydrogen fluoride (B91410) (HF) for their removal during the final cleavage step. peptide.compeptide.com
This differential acid lability forms the basis of the strategy's orthogonality. peptide.com The Boc group on this compound fits perfectly within this scheme, as its removal with TFA does not affect benzyl-type side-chain protectors or the nitro group itself. Furthermore, other protecting groups exist that are labile to even milder conditions than the Boc group, allowing for a multi-tiered orthogonal approach. For instance, the Mtt (4-methyltrityl) group can be removed with a highly diluted acid solution (e.g., 1% TFA in DCM), leaving Boc and other groups untouched, enabling selective side-chain modification mid-synthesis.
Table 2: Example of Orthogonal Protecting Groups in Peptide Synthesis
| Protecting Group | Typical Application | Deprotection Conditions | Orthogonality to Boc | Citations |
|---|---|---|---|---|
| Mtt (4-Methyltrityl) | Side-chain amine/hydroxyl | 1% TFA in DCM | Removed under milder acid conditions than Boc. | |
| Boc (tert-Butyloxycarbonyl) | α-Amino | ~50% TFA in DCM | The standard for temporary Nα-protection. | fiveable.me, peptide.com |
| Bzl (Benzyl) | Side-chain hydroxyl/carboxyl | Strong acid (e.g., HF) | Stable to Boc deprotection conditions. | peptide.com, peptide.com |
Selective Deprotection Methods (e.g., TFA)
Modification of the Phenyl Ringbenchchem.com
The nitro-substituted phenyl ring of this compound is not merely a passive structural element; it is a site for further chemical modification. The electron-withdrawing nature of the nitro group influences the ring's reactivity.
A primary and highly useful transformation is the reduction of the nitro group to a primary amine (-NH2). This is typically achieved through catalytic hydrogenation using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. This reaction converts the nitrophenylalanine residue into a 3-aminophenylalanine residue, introducing a new nucleophilic site. This newly formed amino group can then be used as a handle for conjugating other molecules, such as fluorescent labels or cross-linking agents, after the main peptide synthesis is complete. smolecule.com
Additionally, the strong electron-withdrawing nitro group activates the phenyl ring, making it susceptible to nucleophilic aromatic substitution reactions under specific conditions. This allows for the displacement of the nitro group or other substituents on the ring to introduce diverse functionalities.
Halogenation (e.g., Iodo, Fluoro)
Direct halogenation of the aromatic ring of this compound is generally not feasible due to the deactivating nature of the nitro group. Instead, halogen substituents are introduced via the corresponding 3-amino derivative through Sandmeyer-type reactions. This process involves the diazotization of the amino group, followed by displacement of the diazonium group with a halide.
The Sandmeyer reaction is a well-established method for synthesizing aryl halides from aryl diazonium salts using copper(I) halides as catalysts. wikipedia.org This radical-nucleophilic aromatic substitution allows for the introduction of chloro, bromo, and iodo substituents. wikipedia.org For instance, the synthesis of L-p-chlorophenylalanine has been achieved by reduction of a nitro group, followed by diazotization and a Sandmeyer reaction with CuCl.
For fluorination, the analogous Balz–Schiemann reaction is typically employed, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. While direct electrophilic fluorination of phenylalanine derivatives with reagents like [¹⁸F]F₂ has been reported, it often results in a mixture of isomers. beilstein-journals.org The transformation via the diazonium salt offers greater regioselectivity.
A related strategy involves the diazotization of an aminophenylalanine derivative followed by reaction with other nucleophiles. For example, reacting a diazotized aminophenylalanine with potassium selenocyanate (B1200272) introduces a selenocyanate group, demonstrating the versatility of the diazonium intermediate for installing various functionalities. researchgate.net
Table 1: Representative Halogenation via Diazonium Salt Intermediates
| Starting Material Precursor | Reaction Sequence | Reagent(s) | Halogen Introduced | Product Class | Reference |
| This compound | 1. Reduction2. Diazotization3. Sandmeyer Reaction | 1. H₂/Pd/C2. NaNO₂, aq. Acid3. CuI | Iodo | Boc-3-iodo-D-phenylalanine | wikipedia.orgnih.gov |
| This compound | 1. Reduction2. Diazotization3. Balz-Schiemann Reaction | 1. H₂/Pd/C2. NaNO₂, HBF₄ | Fluoro | Boc-3-fluoro-D-phenylalanine | wikipedia.org |
| 4-aminophenylalanine | 1. Diazotization2. Sandmeyer-type reaction | 1. NaNO₂/NaI | Iodo | 4-iodo-phenylalanine derivative | nih.gov |
Introduction of Other Substituents
The amino group of Boc-3-amino-D-phenylalanine serves as a versatile anchor for introducing a variety of other functional groups, leading to novel amino acid derivatives with potential applications in medicinal chemistry and peptide science. Key derivatizations include the formation of ureas and guanidines.
Urea Formation: The primary amino group can be readily converted to a urea by reaction with an appropriate isocyanate. This reaction provides a straightforward method to append different chemical moieties to the phenylalanine scaffold. For example, after deprotection of a Boc-protected aminophenylalaninol, the resulting amino group can be functionalized with various aromatic isocyanates to yield urea derivatives. rsc.org
Guanidinylation: The transformation of the amino group into a guanidinium (B1211019) group is a common strategy in peptide and medicinal chemistry to mimic the side chain of arginine. This can be achieved using various guanidinylating reagents. While coupling reagents like HBTU can sometimes lead to guanidinylation as a side reaction, specific reagents are employed for this purpose. peptide.com Reagents such as N,N′-di-Boc-S-methylisothiourea or benzotriazole-based reagents, like N,N′-Di-tert-butoxycarbonyl-5-chloro-1H-benzotriazole-1-carboxamidine, are effective for the on-resin guanidinylation of ornithine to yield arginine, a process directly applicable to the amino group of Boc-3-amino-D-phenylalanine. acs.org
Table 2: Derivatization of Boc-3-amino-D-phenylalanine
| Reaction Type | Reagent(s) | Functional Group Introduced | Product Class | Reference |
| Urea Formation | R-N=C=O (Isocyanate) | Urea (-NH-CO-NHR) | N-Substituted Urea of Boc-D-phenylalanine | rsc.org |
| Guanidinylation | N,N′-di-Boc-S-methylisothiourea | Guanidinium | Guanidino derivative of Boc-D-phenylalanine | acs.org |
| Guanidinylation | Benzotriazole-based guanidinylating reagent | Guanidinium | Guanidino derivative of Boc-D-phenylalanine | acs.org |
| Selenocyanate Introduction | 1. NaNO₂, aq. Acid2. KSeCN | Selenocyanate (-SeCN) | Boc-3-selenocyanato-D-phenylalanine | researchgate.net |
These derivatization strategies highlight the utility of this compound as a building block. The nitro group, while deactivating the ring to certain reactions, provides a gateway to a rich variety of functionalizations through its reduction to an amine, significantly expanding the chemical space accessible from this starting material.
Applications in Peptide and Peptidomimetic Synthesis
Role as a Building Block in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids on a solid support. researchgate.net20.210.105 Boc-3-Nitro-D-phenylalanine is a valuable reagent in this methodology, particularly within the Boc/Bzl protection strategy. sigmaaldrich.comchempep.com
The incorporation of this compound allows for the introduction of a nitro group into peptide chains, a feature that opens new avenues for research in medicinal chemistry. chemimpex.comgoogle.com The Boc protecting group is crucial for this process, as it shields the α-amino group during coupling reactions, preventing unwanted side reactions. This protection is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), allowing for the sequential addition of further amino acids to build complex peptide structures. chempep.com
This strategy has been successfully employed in the synthesis of pharmaceutically relevant peptides. For instance, a manufacturing process for degarelix, a decapeptide, utilizes the incorporation of p-nitro-phenylalanine during stepwise solid-phase synthesis. google.com The nitro group is later converted to the required amino acid derivative while the peptide remains attached to the solid support. google.com This approach was found to simplify the formation of the peptide chain. google.com The stability of the Boc group under various conditions and its selective removal make this compound a preferred choice for researchers aiming to synthesize complex and enantiomerically pure peptides. chemimpex.com
A significant advantage of this compound is its compatibility with a wide range of standard coupling reagents and established SPPS protocols. chemimpex.com The tert-butoxycarbonyl (Boc) group is stable under the basic conditions often used for coupling reactions, ensuring the integrity of the N-terminal protection throughout the chain assembly. organic-chemistry.org
Commonly used coupling reagents in peptide synthesis are presented in the table below.
| Coupling Reagent Category | Examples |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBrOP) |
| Uronium/Aminium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) |
The meta-position of the nitro group on the phenylalanine ring helps to avoid steric hindrance during the coupling process, which contributes to high coupling efficiencies. smolecule.com For example, coupling efficiencies greater than 95% have been achieved when activating this compound with carbodiimides. smolecule.com The use of in situ neutralization protocols, where neutralization and coupling occur simultaneously, has been shown to significantly improve the efficiency of chain assembly, particularly for "difficult" sequences prone to aggregation. nih.gov These protocols often employ high concentrations of Boc-amino acid-OBt esters and achieve rapid coupling times. nih.gov
Incorporation into Complex Peptide Sequences
Applications in Solution-Phase Peptide Synthesis
While SPPS is a dominant technique, solution-phase peptide synthesis remains a valuable method, particularly for large-scale synthesis and the preparation of peptide segments. ekb.egresearchgate.net
In solution-phase synthesis, smaller peptide fragments are often prepared and then joined together in a process known as segment condensation. researchgate.net this compound can be incorporated into these fragments. The Boc group is favored in solution-phase synthesis as it helps to reduce the risk of epimerization (racemization) at the activated C-terminal amino acid. researchgate.net The Boc group can be removed using TFA, and the resulting fragments can be coupled using standard reagents. researchgate.net The principles of protection, deprotection, and coupling developed for solution-phase synthesis are directly applicable to solid-phase methods. researchgate.net
Recent advancements have focused on accelerating solution-phase synthesis. For example, the use of biomimetic cyclic propylphosphonic anhydride (B1165640) (T3P®) as a coupling agent has been shown to facilitate peptide bond formation in minutes with high efficiency and no epimerization, using either N-Boc or N-Fmoc protected amino acids. mdpi.com
Design and Synthesis of Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.govsigmaaldrich.com The unique properties of the nitro group make this compound a useful tool in this area.
The introduction of a nitro group into a peptide can significantly alter its physicochemical properties, including charge, volume, and hydrophobicity. nih.gov These changes can influence the local conformation of the peptide backbone. rsc.org For example, the incorporation of nitrophenylalanine has been used to create peptidomimetics with potent biological activity and resistance to proteolysis. researchgate.net
The nitro group's electron-withdrawing nature can affect the electronic properties of the aromatic ring, which in turn can influence interactions with biological targets. rsc.org Furthermore, the nitro group itself can serve as a hydrogen bond acceptor, potentially stabilizing specific peptide conformations. The ability to modify the peptide's structure and stability through the inclusion of nitrophenylalanine is a valuable strategy in the rational design of novel therapeutic agents. nih.gov Studies on prolactin-releasing peptide (PrRP) analogs have shown that replacing the C-terminal phenylalanine with nitrophenylalanine can result in significant and long-lasting anorexigenic effects, demonstrating the impact of this modification on biological activity. mdpi.com
Enhancing Biological Activity and Selectivity
The introduction of this compound into peptide sequences is a strategic approach to modulate their biological activity and selectivity. chemimpex.com The nitro group, with its strong electron-withdrawing properties, can alter the electronic environment of the peptide backbone and the phenylalanine side chain. This modification can lead to enhanced binding affinity and selectivity for specific biological targets, such as enzymes or receptors. chemimpex.comchemimpex.com
Research has shown that incorporating a nitro group into peptide chains can be advantageous in various therapeutic areas. For instance, in the development of antimicrobial peptides, the presence of a nitro group can contribute to increased efficacy. chemimpex.com Similarly, in cancer research, peptides containing this modified amino acid have demonstrated improved selectivity and potency against cancer cell lines. The nitro group can also influence the compound's reactivity and its interaction with molecular targets.
Furthermore, the "D" configuration of the amino acid provides resistance to enzymatic degradation, which can indirectly enhance biological activity by increasing the peptide's half-life in a biological system. lifetein.com The strategic placement of D-amino acids can also lead to unique biological activities not observed with the corresponding L-amino acid-containing peptides, potentially due to altered peptide conformations that favor or inhibit receptor binding. lifetein.comjpt.com
For example, studies on nitroarginine-containing dipeptide inhibitors of neuronal nitric oxide synthase (nNOS) have shown that such modifications can lead to nanomolar inhibitory potency and high selectivity. nih.gov While this example involves nitroarginine, the principle of using a nitro group to enhance selectivity is a key concept in medicinal chemistry. nih.gov The reduction of the nitro group to an amine post-synthesis offers a route for further functionalization, such as conjugation to other molecules, which can also be used to tailor biological activity. smolecule.com
Synthesis of Modified Peptides with Enhanced Properties
The incorporation of this compound into peptides is a key strategy for developing analogues with improved pharmacological profiles. These modifications are aimed at overcoming the inherent limitations of native peptides as therapeutic agents, such as poor stability and bioavailability. researchgate.net
A significant advantage of using this compound is the enhanced metabolic stability it confers upon the resulting peptide. lifetein.com Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body. nih.govmq.edu.au The incorporation of D-amino acids, such as D-phenylalanine, creates peptide bonds that are not recognized by these enzymes, thus rendering the peptide more resistant to proteolytic cleavage. lifetein.comcdnsciencepub.com This increased stability leads to a longer plasma half-life, which is a desirable characteristic for therapeutic peptides.
The nitro group itself can also contribute to stability. While not directly preventing enzymatic cleavage in the same way the D-configuration does, its presence can influence the local conformation of the peptide, potentially shielding nearby peptide bonds from enzymatic attack. mdpi.com Furthermore, modifications to the peptide backbone, including the introduction of unnatural amino acids like this compound, are a well-established strategy to improve metabolic stability. mdpi.comnih.gov
Table 1: Research Findings on Enhanced Peptide Stability
| Peptide/Compound Class | Modification Strategy | Observed Outcome | Reference |
|---|---|---|---|
| Antimicrobial Peptides | Incorporation of D-amino acids | Increased resistance to proteolytic cleavage. | cdnsciencepub.com |
| Therapeutic Peptides | Incorporation of D-amino acids | Enhanced stability and increased half-life. | lifetein.com |
| General Peptides | Substitution with D-amino acids | Improved proteolytic stability. | |
| HIV Capsid Modulators | Structural modifications including unnatural amino acids | Improved metabolic stability. |
The bioavailability and tissue distribution of a peptide are critical factors for its therapeutic efficacy. The incorporation of this compound can positively influence these properties. The use of D-amino acids has been shown to improve the bioavailability of peptides. lifetein.com This is partly due to the increased metabolic stability they provide, allowing more of the peptide to reach its target site before being degraded. lifetein.com
Applications in Medicinal Chemistry and Drug Discovery
Development of Bioactive Peptides and Drug Candidates
The incorporation of Boc-3-Nitro-D-phenylalanine into peptide chains is a key strategy in the development of novel drug candidates. chemimpex.com The Boc group serves to protect the amino group during synthesis, while the nitro group offers a site for further chemical modifications, enabling the creation of diverse molecular architectures. smolecule.com
Researchers utilize this compound to create analogs of naturally occurring bioactive peptides. chemimpex.com The introduction of this non-natural amino acid can lead to peptides with improved properties, such as increased stability against enzymatic degradation, a common challenge in the development of peptide-based drugs. The D-configuration of the amino acid also contributes to this enhanced stability.
The presence of the nitro group in this compound can influence how a peptide interacts with its biological targets, such as enzymes and receptors. For instance, derivatives of this compound have been explored for their ability to modulate the activity of enzymes involved in various disease processes. The nitro group, with its electron-withdrawing properties, can alter the binding affinity of a peptide to its target protein.
Research has shown that the incorporation of phenylalanine derivatives with specific substitutions can modulate receptor interactions. For example, in the context of G-protein coupled receptors, the introduction of modified phenylalanine residues has been used to study and influence ligand binding. nih.gov The precise positioning of functional groups, like the nitro group in this compound, can be critical for achieving desired biological activity.
Designing Analogs of Natural Bioactive Peptides
Therapeutic Applications and Research Areas
The versatility of this compound has led to its investigation in several key areas of therapeutic research. chemimpex.comsmolecule.com
In the field of oncology, this compound is utilized in the synthesis of peptide-based drug candidates. chemimpex.com The nitro group can be a precursor to an amino group, which can then be used to attach cytotoxic agents or other functional moieties to target cancer cells. This approach is central to the design of antibody-drug conjugates and other targeted cancer therapies. smolecule.com Furthermore, the incorporation of this amino acid can enhance the binding affinity of peptides to proteins that are overexpressed in cancer cells, potentially leading to more effective and selective treatments.
| Research Area | Application of this compound | Desired Outcome |
| Cancer | Synthesis of peptide-based drug candidates and targeted therapies. chemimpex.comsmolecule.com | Enhanced efficacy and selectivity of anticancer agents. |
| Neuroscience | Used in studies of neurotransmitter pathways and neuropharmacology. chemimpex.com | Understanding brain function and developing treatments for neurological disorders. |
| Antimicrobial | Building block for novel antimicrobial and antifungal agents. chemimpex.com | Development of new drugs to combat infectious diseases. |
The study of neurotransmitter pathways and the development of drugs that act on the central nervous system are other significant areas where this compound finds application. chemimpex.com It is used in the synthesis of peptides and small molecules designed to interact with specific receptors in the brain. chemimpex.comnih.gov This research is crucial for understanding neurological processes and for the development of potential treatments for a range of neurological and psychiatric disorders. The L-type amino acid transporter 1 (LAT1), which is responsible for transporting large neutral amino acids like phenylalanine across the blood-brain barrier, is a key target for delivering drugs to the brain, and derivatives of phenylalanine are often explored for this purpose. nih.gov
The unique structural features of this compound make it a valuable building block in the creation of new antimicrobial and antifungal agents. chemimpex.com The development of resistance to existing antibiotics is a major global health concern, and there is a pressing need for new classes of antimicrobial drugs. By incorporating this and other non-natural amino acids, scientists can design peptides with novel mechanisms of action that can overcome existing resistance pathways. frontiersin.org For example, modifications to the N-terminal amino acid of vancomycin, a powerful antibiotic, have been explored using derivatives of this compound to create analogs with potentially improved antimicrobial properties. nih.gov
Antiviral Agents (e.g., HIV-1 Capsid Inhibitors)
This compound serves as a critical building block in the synthesis of novel antiviral compounds, most notably inhibitors targeting the HIV-1 capsid protein (CA). The HIV-1 capsid is a crucial protein structure involved in multiple stages of the viral lifecycle, making it an attractive target for antiretroviral drug development. nih.gov
Derivatives of this compound have been instrumental in the creation of HIV capsid modulators. Research has focused on designing molecules that can interact with and disrupt the function of the HIV-1 capsid. For instance, phenylalanine derivatives are a key component of potent inhibitors like PF-74. nih.gov The phenylalanine core of these inhibitors can form hydrogen bonds and hydrophobic interactions with key amino acid residues within the N-terminal domain (NTD) of the capsid protein. nih.gov
In the development of new HIV-1 CA inhibitors, this compound is often used as a starting material. Its Boc-protected amine allows for controlled, stepwise synthesis of more complex molecules. rsc.org The nitro group, in particular, offers a site for further chemical modification. For example, the nitro group can be reduced to an amine, which can then be used to attach other chemical moieties to the molecule, a strategy employed in the synthesis of some inhibitor candidates. nih.gov Studies have shown that modifications at this position can significantly influence the antiviral activity of the resulting compounds.
One study detailed the synthesis of 1,4-disubstituted 1,2,3-triazole phenylalanine derivatives as HIV-1 capsid inhibitors. rsc.org In this research, while not directly using the D-isomer, the synthesis of related L-phenylalanine derivatives highlights the strategic use of Boc-protected amino acids and subsequent modifications to create potent antiviral agents. rsc.org The study found that certain derivatives exhibited significant anti-HIV-1 activity, with some compounds showing remarkable potency. rsc.org Molecular dynamics simulations revealed that the nitro group could engage in electrostatic interactions with amino acids like LYS70 within the capsid protein, highlighting its direct role in binding and inhibition. rsc.org
Research in Neurological Disorders
The application of this compound extends into the realm of neuroscience research, where it is used to investigate neurotransmitter pathways and the roles of modified amino acids in brain function. chemimpex.com While direct therapeutic applications are not the primary focus, the compound serves as a valuable tool for creating specific peptides and molecules to probe the complex mechanisms underlying neurological disorders. chemimpex.comresearchgate.net
The study of neurological diseases often involves understanding the intricate signaling pathways and the function of various biomolecules in the central nervous system. researchgate.net Modified amino acids, like this compound, can be incorporated into peptide sequences to create analogs of neuropeptides or other bioactive molecules. chemimpex.com These custom-designed molecules can then be used to study receptor binding, enzyme activity, and other cellular processes that may be dysregulated in conditions such as Alzheimer's disease, Parkinson's disease, or major depressive disorder. google.com The D-configuration of the amino acid is particularly interesting as it can confer resistance to enzymatic degradation, leading to more stable probes for in vivo or in vitro studies.
Targeted Drug Delivery Systems
This compound is also a valuable component in the development of targeted drug delivery systems, which aim to increase the efficacy of therapeutic agents while minimizing side effects. chemimpex.com
Bioconjugation Strategies
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to create a new construct with combined properties. This compound is employed in bioconjugation strategies to attach biomolecules to other molecules or surfaces. chemimpex.com
The key to its utility in this area lies in its functional groups. The Boc-protected amine allows for its incorporation into a peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. smolecule.com Once incorporated, the nitro group on the phenyl ring becomes a handle for further chemical modification. A common strategy is the reduction of the nitro group to an amine. smolecule.com This newly formed amino group can then be used as a nucleophile to react with various electrophilic linkers, enabling the conjugation of drugs, imaging agents, or targeting ligands. smolecule.comrsc.org This approach allows for the site-specific modification of peptides and proteins, which is crucial for creating well-defined and effective bioconjugates for targeted drug delivery. chemimpex.com
Development of Functional Materials for Drug Delivery (e.g., Hydrogels)
In the field of materials science, this compound and its derivatives contribute to the development of functional materials for drug delivery, such as hydrogels. chemimpex.com Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water or biological fluids. nih.gov Their biocompatibility and tunable properties make them excellent candidates for controlled drug release.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. researchgate.net this compound is a useful tool in SAR studies, particularly for investigating the role of the nitro group. rsc.orgnih.gov
Impact of Nitro Group on Biological Activity
The nitro group is a strong electron-withdrawing group, and its presence on the phenyl ring of D-phenylalanine can significantly alter the molecule's electronic properties, polarity, and steric profile. nih.govresearchgate.net These changes, in turn, can have a profound impact on the biological activity of molecules that incorporate this modified amino acid.
In the context of HIV-1 capsid inhibitors, SAR studies have explored how the position and nature of substituents on the phenylalanine ring affect antiviral potency. nih.govrsc.org The nitro group can participate in specific interactions with the target protein, such as electrostatic or dipole-dipole interactions, which can enhance binding affinity. rsc.orgnih.gov For example, molecular modeling of some HIV-1 inhibitors suggested that the nitro group can form electrostatic interactions with lysine (B10760008) residues in the capsid protein. rsc.org
Influence of Stereochemistry on Drug Efficacy
The spatial arrangement of atoms, or stereochemistry, is a critical determinant of a drug molecule's interaction with its biological target. In medicinal chemistry, enantiomers—mirror-image isomers of a chiral molecule—can exhibit profoundly different pharmacological, metabolic, and toxicological profiles. The use of stereochemically pure building blocks, such as this compound, is therefore fundamental in the design of effective and selective therapeutic agents. The "D" configuration of the phenylalanine backbone in this compound is a key feature that medicinal chemists leverage to achieve specific therapeutic outcomes. a2bchem.comsmolecule.com
The general principle is that biological systems, such as enzymes and receptors, are themselves chiral. This inherent chirality leads to stereospecific recognition, where one enantiomer may fit perfectly into a binding site, eliciting a desired response, while its mirror image may have a weaker interaction, no activity, or even produce off-target effects. a2bchem.com The deliberate incorporation of D-amino acids, which are less common in nature than their L-counterparts, can offer advantages such as increased resistance to enzymatic degradation by proteases, leading to improved stability and a longer duration of action for peptide-based drugs. wikipedia.org
Research Findings on Stereochemical Impact
Detailed research into derivatives of phenylalanine highlights the dramatic influence of stereochemistry on drug efficacy.
Inhibition of Hepatitis C Virus (HCV) NS5B Polymerase: A study focused on developing inhibitors for the HCV NS5B polymerase, a crucial enzyme for viral replication, provides a clear example of stereochemical influence. Researchers synthesized and tested enantiomeric pairs of rhodanines derived from both L- and D-phenylalanine. The biological activity data revealed a distinct preference for the L-isomers over the D-isomers. For instance, the L-isomer designated as compound 34 showed a half-maximal inhibitory concentration (IC50) of 2.6 µM. In stark contrast, its corresponding D-isomer, compound 45 , was less potent with an IC50 of 5.4 µM. A similar trend was observed for another pair, where the L-isomer 27 (IC50 = 6.7 µM) was significantly more active than its D-enantiomer, compound 41 (IC50 = 19.3 µM). curtin.edu.au These findings underscore that a specific three-dimensional orientation of the phenylalanine moiety is required for optimal binding to the enzyme's active site. curtin.edu.au
| Compound | Stereochemistry | Target | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 34 | L-isomer | HCV NS5B Polymerase | 2.6 | curtin.edu.au |
| Compound 45 | D-isomer | HCV NS5B Polymerase | 5.4 | curtin.edu.au |
| Compound 27 | L-isomer | HCV NS5B Polymerase | 6.7 | curtin.edu.au |
| Compound 41 | D-isomer | HCV NS5B Polymerase | 19.3 | curtin.edu.au |
Stabilization of α-Helical Peptides: In another area of drug discovery, the stereochemistry of phenylalanine derivatives has been shown to be crucial for stabilizing peptide secondary structures. In the development of macrocyclic peptides designed to inhibit the Mcl-1 protein, an important target in cancer therapy, researchers found that incorporating a D-amino acid at a specific position was superior to its L-counterpart. nih.gov Specifically, an N-acetylated D-phenylalanine at the first position of a macrocyclic motif was more effective at stabilizing the desired α-helical conformation than the L-phenylalanine equivalent. nih.gov The study concluded that the D-amino acid could adopt specific torsional angles (polyproline II) that facilitated more favorable intramolecular hydrogen bonding, thereby locking the peptide into its bioactive shape. This demonstrates how D-stereochemistry, as found in this compound, can be strategically employed to engineer the conformation of peptide-based drugs and enhance their affinity and potency. nih.gov
Carbonic Anhydrase Activation: The consequences of stereochemistry for drug design have also been explored in the context of carbonic anhydrase (CA) enzymes. Studies on the activation of various CA isoforms by L- and D-phenylalanine have revealed stereospecific recognition within the enzyme's active site. a2bchem.com This differential activation highlights that even for small molecules, the spatial orientation of the phenyl group and the amino acid backbone dictates the nature and efficacy of the interaction with the target protein. Such research provides a rationale for designing isoform-selective activators or inhibitors by carefully selecting the appropriate stereoisomer. a2bchem.com
These examples collectively illustrate that the choice between a D- and L-amino acid building block is a critical decision in drug design. The use of this compound provides chemists with a chiral starting material to explore therapeutic hypotheses where the D-configuration may confer superior potency, selectivity, stability, or conformational control compared to the corresponding L-isomer. a2bchem.comcurtin.edu.aunih.gov
Applications in Biotechnology and Protein Engineering
Site-Specific Incorporation of Non-Natural Amino Acids
The ability to incorporate non-natural amino acids (ncAAs) at specific positions within a protein sequence is a powerful tool for creating proteins with novel properties. uni-hamburg.de Boc-3-Nitro-D-phenylalanine serves as a precursor for the site-specific incorporation of 3-nitro-D-phenylalanine into polypeptide chains.
The site-specific incorporation of ncAAs like 3-nitro-D-phenylalanine is made possible through a technology known as genetic code expansion (GCE). acs.orgnih.gov This technique repurposes a codon, typically the amber stop codon (UAG), to encode for the ncAA. nih.govnih.gov The process requires an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. nih.govgoogle.comoup.com This aaRS/tRNA pair must function independently of the host cell's own translational machinery, ensuring that the ncAA is exclusively charged onto the engineered tRNA and incorporated only at the designated UAG codon. nih.govgoogle.com
For phenylalanine derivatives, researchers have successfully evolved aaRS/tRNA pairs, such as variants of the E. coli leucyl-tRNA synthetase or the Methanosarcina pyrrolysyl-tRNA synthetase (PylRS), to recognize and incorporate these ncAAs. google.commdpi.com For instance, a rationally designed PylRS mutant has demonstrated high substrate promiscuity, enabling the genetic incorporation of various ortho-substituted phenylalanine derivatives, including o-nitrophenylalanine, in both E. coli and mammalian cells. acs.org The cell culture medium is supplemented with the desired ncAA, such as 3-nitro-D-phenylalanine (after removal of the Boc group), which is then taken up by the cells and incorporated into the target protein during ribosomal translation. nih.govnih.gov
Table 1: Key Components of Genetic Code Expansion for ncAA Incorporation
| Component | Function | Reference |
|---|---|---|
| Non-Natural Amino Acid (ncAA) | The amino acid to be incorporated (e.g., 3-Nitro-D-phenylalanine). | acs.org |
| Suppressor Codon | A codon (typically UAG) mutated into the gene of interest at the desired incorporation site. | nih.gov |
| Orthogonal aaRS | An engineered enzyme that specifically recognizes and activates the ncAA. | nih.gov |
| Orthogonal tRNA | An engineered tRNA that is charged by the orthogonal aaRS and recognizes the suppressor codon. | nih.gov |
Incorporating 3-nitro-D-phenylalanine provides a powerful tool for probing protein structure and function. uni-hamburg.de The nitro group introduces unique properties not found in the 20 canonical amino acids. chemimpex.com Its strong electron-withdrawing nature can influence the local electronic environment and participate in specific interactions, such as halogen bonding. By substituting a natural amino acid with 3-nitro-D-phenylalanine at a key position—for example, within an active site or at a protein-protein interface—researchers can systematically investigate the role of that residue in protein folding, stability, and biological activity. acs.org
The nitro group also serves as a useful spectroscopic probe. The strong vibrational absorption of the nitro group allows it to be used as an infrared (IR) probe to report on the local environment within a protein. acs.org
Expanded Genetic Code Technologies
Fluorescent Labeling in Biological Studies
While 3-nitro-D-phenylalanine itself is not fluorescent, its incorporation into proteins provides a chemical handle for subsequent fluorescent labeling. chemimpex.comsmolecule.com This two-step approach allows for the attachment of a wide variety of fluorescent dyes to a specific site on a protein.
The visualization of proteins in their native cellular environment is crucial for understanding complex biological processes. researchgate.netnih.gov Site-specific fluorescent labeling using ncAAs enables the tracking of proteins within live cells with minimal perturbation to the protein's natural function, a significant advantage over larger tags like fluorescent proteins. nih.gov
The process involves first using GCE to incorporate 3-nitro-D-phenylalanine into the protein of interest. Subsequently, the nitro group (-NO₂) is chemically reduced to an amine group (-NH₂). smolecule.com This newly introduced amine can then be selectively targeted by amine-reactive fluorescent dyes, such as those containing N-hydroxysuccinimide (NHS) esters, for covalent attachment. smolecule.com This strategy allows for the precise labeling of a target protein, facilitating its visualization and the study of its localization, trafficking, and interactions within cellular pathways. chemimpex.comresearchgate.net
Research on Protein-Ligand Interactions
This compound is a valuable tool in medicinal chemistry and enzymology for studying the interactions between proteins and their ligands. chemimpex.comchemimpex.com The resulting 3-nitro-D-phenylalanine residue can be incorporated into peptides or proteins to probe binding mechanisms.
Understanding the precise mechanism of enzyme catalysis is fundamental to biochemistry and drug design. diva-portal.orgacs.org Incorporating a nitrated phenylalanine residue into an enzyme's substrate or active site can provide significant mechanistic insights. The electron-withdrawing properties of the nitro group can alter the electronic distribution of the phenyl ring, potentially influencing cation-π interactions, which are important for stabilizing protein structures and binding ligands. nih.gov
For example, peptides containing nitrated phenylalanine residues have been used to create fluorogenic substrates for proteases. In one study, a substrate containing p-nitro-phenylalanine was used to measure the kinetic activity of synthetic HIV-1 protease. nih.gov Cleavage of the substrate separates a fluorophore from a quencher, leading to an increase in fluorescence that can be monitored to determine enzyme kinetics. nih.gov By observing how the enzyme's activity is affected by the presence of the nitro group in the substrate, researchers can deduce information about the transition state and the chemical environment of the active site. diva-portal.orgnih.gov This approach helps to elucidate the roles of specific residues in binding and catalysis, aiding in the rational design of more effective enzyme inhibitors. diva-portal.org
Table 2: Research Applications of 3-Nitro-D-phenylalanine Incorporation
| Application Area | Method | Insights Gained | Reference |
|---|---|---|---|
| Protein Structure | IR Spectroscopy | Probes the local chemical environment of the incorporated residue. | acs.org |
| Cellular Imaging | Reduction of nitro group followed by fluorescent dye conjugation. | Allows for visualization of protein localization and dynamics in live cells. | smolecule.comresearchgate.net |
| Enzyme Kinetics | Incorporation into fluorogenic peptide substrates. | Provides data on catalytic efficiency and substrate specificity. | nih.gov |
| Protein-Ligand Binding | Analysis of binding affinity changes upon incorporation. | Elucidates the role of cation-π and other electronic interactions in binding. | nih.gov |
Identification of Potential Drug Targets
The strategic incorporation of this compound into peptide structures is a valuable method in the complex process of identifying and validating potential drug targets. Its unique chemical features—the D-chiral configuration and the electron-withdrawing nitro group—allow for the synthesis of modified peptide probes and libraries with enhanced properties. These peptide analogs are instrumental in exploring and defining the interactions between peptides and their protein receptors.
The D-amino acid configuration provides significant resistance to proteolytic degradation by endogenous enzymes, which typically recognize L-amino acids. nih.gov This enhanced biostability allows peptides containing this compound to have a longer half-life in biological systems, making them more effective tools for studying protein-protein interactions that are central to disease pathways. nih.gov By creating more stable peptide-based drugs, researchers can better probe the efficacy and binding affinity to target proteins.
Furthermore, the nitro group on the phenylalanine ring alters the electronic properties of the amino acid, which can modulate the binding affinity and selectivity of a peptide to its target receptor. chemimpex.com Synthesizing libraries of bioactive peptide analogs with this modification enables a systematic investigation of the structural requirements for potent and specific binding. chemimpex.com This process helps to map the binding pockets of target proteins and elucidate the mechanism of action, thereby aiding in the identification and validation of new therapeutic targets. For instance, derivatives of nitrophenylalanine have been incorporated into compounds designed as modulators of HIV capsid proteins, highlighting its utility in developing novel antiviral agents by probing specific protein targets. The compound also serves as a building block for proteolysis-targeting chimeras (PROTACs), a modern therapeutic modality aimed at targeted protein degradation.
Material Science Applications
Beyond its biochemical applications, this compound and its related analogs are gaining attention in material science. chemimpex.comchemimpex.com The compound's inherent ability to participate in self-assembly processes, driven by non-covalent interactions, makes it a valuable component for the bottom-up fabrication of ordered nanostructures and functional materials. beilstein-journals.org
Self-Assembly of Peptide-Based Nanostructures
The self-assembly of peptides into well-defined nanostructures is a cornerstone of bionanotechnology, and Boc-protected amino acids, particularly aromatic ones, are key players in this field. google.compreprints.org Research has demonstrated that dipeptides containing Boc-protected nitrophenylalanine can spontaneously organize into complex and hierarchical structures. researchgate.net
A notable example is the self-assembly of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine, an analog of the subject compound. Studies have shown that this dipeptide exhibits an uncommon dual self-assembly process. preprints.orgrsc.org Initially, individual dipeptide molecules assemble into nanotubes, driven by hydrogen bonding and π-π stacking interactions between the aromatic nitrophenyl rings. google.comrsc.org These nanotubes then undergo a secondary assembly process, organizing themselves into larger microtapes. preprints.orgrsc.org This hierarchical self-organization from the molecular level to the micrometer scale showcases the potential to create highly ordered materials using these building blocks. The formation of such structures is influenced by solvent conditions, indicating that the morphology of the resulting nanomaterials can be controlled. google.comresearchgate.net The ability of these peptides to form nanotubes, nanospheres, and microtapes opens avenues for their use in drug delivery systems and as templates for advanced materials. researchgate.netrsc.org
Development of Functional Materials (e.g., Piezoelectric Materials)
A particularly promising application of nitrophenylalanine-containing peptides is in the development of functional materials with piezoelectric properties. researchgate.netresearchgate.net Piezoelectric materials can convert mechanical stress into electrical energy, making them valuable for sensors, actuators, and energy harvesting devices. rsc.orgresearchgate.net
Research on electrospun fibers containing the dipeptide Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine (Boc-pNPhepNPhe) has demonstrated significant piezoelectric performance. researchgate.netrsc.org When embedded into a poly-L-lactic acid (PLLA) polymer matrix and subjected to a periodic mechanical force, these hybrid fibers generate substantial output voltages. rsc.org The effective piezoelectric coefficient of the Boc-pNPhepNPhe-containing material was estimated to be twice that of the well-studied diphenylalanine dipeptide, indicating that the inclusion of the nitro-functionalized amino acid significantly enhances the material's piezoelectric response. researchgate.netrsc.org These findings highlight the potential of using this compound and its analogs to create flexible, biocompatible, and highly efficient piezoelectric nanogenerators for applications in wearable electronics and biomedical devices. rsc.orgresearchgate.net
| Parameter | Value | Conditions |
|---|---|---|
| Maximum Output Voltage | 58 V | Under 1.5 N applied periodical force |
| Power Density | 9 µW cm⁻² | - |
| Effective Piezoelectric Voltage Coefficient (g_eff) | ~0.6 Vm N⁻¹ | - |
| Estimated Effective Piezoelectric Coefficient (d_eff) | ~16 pC N⁻¹ | - |
Future Directions and Emerging Research Avenues for Boc 3 Nitro D Phenylalanine
Boc-3-Nitro-D-phenylalanine, a protected amino acid derivative, is a pivotal building block in medicinal chemistry and peptide synthesis. chemimpex.com Its unique structure, featuring an acid-labile tert-butyloxycarbonyl (Boc) protecting group and a versatile nitro functionality on the D-phenylalanine scaffold, provides a robust platform for creating complex peptides and novel therapeutic agents. smolecule.com While its current applications are significant, emerging research is paving the way for more advanced and innovative uses, focusing on sustainability, diagnostics, intelligent drug design, new therapeutic frontiers, and next-generation biomaterials.
Q & A
Q. What are the established synthetic routes for Boc-3-Nitro-D-phenylalanine, and how is purity optimized during purification?
this compound is synthesized via Boc (tert-butoxycarbonyl) protection of the amino group in 3-Nitro-D-phenylalanine. The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions, typically in a mixed solvent system (e.g., THF/water) . Purification involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Purity (>97%) is confirmed via HPLC with UV detection at 254 nm, leveraging reversed-phase C18 columns and acetonitrile/water gradients .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- NMR Spectroscopy : H and C NMR verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and aromatic nitro substituents (δ ~8.2–8.5 ppm for meta-nitro protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H] at m/z 309.1 for CHNO) .
- HPLC : Retention time consistency and peak symmetry assess purity, using trifluoroacetic acid (0.1%) in mobile phases to suppress silanol interactions .
Q. How does the Boc group influence the chemical stability and reactivity of 3-Nitro-D-phenylalanine in peptide synthesis?
The Boc group protects the α-amino group during solid-phase peptide synthesis (SPPS), preventing undesired side reactions (e.g., acylation). Its tert-butyl moiety enhances solubility in organic solvents (e.g., DCM, DMF) and is cleaved under acidic conditions (e.g., TFA) without disrupting the nitro group . This orthogonal protection is critical for synthesizing nitroaromatic peptide analogs with controlled regiochemistry .
Q. What stereochemical considerations are essential when working with this compound?
The D-configuration at the α-carbon must be preserved to avoid racemization. Racemization risks are minimized by using mild coupling reagents (e.g., HOBt/DIC) and avoiding prolonged exposure to basic conditions. Chiral HPLC (e.g., with a Chiralpak IA column) confirms enantiomeric excess (>99%) .
Advanced Research Questions
Q. How can attosecond spectroscopy elucidate the electronic dynamics of this compound?
Attosecond pulses (10 seconds) can track ultrafast electron dynamics in the nitroaromatic moiety. Time-resolved photoelectron spectroscopy (TRPES) or transient absorption spectroscopy can monitor charge-transfer states and nitro group relaxation pathways, which are critical for understanding photostability and redox behavior in biological systems .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?
Discrepancies in NMR or MS data often arise from solvent effects, isotopic impurities, or tautomerism. Cross-validation using multiple techniques (e.g., 2D NMR, X-ray crystallography) and computational modeling (DFT for C chemical shift prediction) is advised. Systematic error analysis, as outlined in , ensures robustness in data interpretation .
Q. How can this compound be incorporated into peptide-based biosensors, and what methodological challenges arise?
The nitro group serves as a redox-active reporter in electrochemical biosensors. Site-specific incorporation into peptides requires optimized SPPS protocols with low-deprotection agents (e.g., 20% piperidine in DMF). Challenges include nitro group reduction during resin cleavage (mitigated by TFA/scavenger cocktails) and steric hindrance during conjugation to electrode surfaces (addressed via PEG spacers) .
Q. What in vivo protocols ensure safe handling and administration of this compound in animal studies?
While specific toxicity data are limited, general guidelines include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
